
Hbv-IN-29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hbv-IN-29 is a flavone derivative that functions as a potent inhibitor of covalently closed circular DNA, which is essential for viral RNA transcription and subsequent viral DNA replication. This compound shows promise in the study of hepatitis B virus infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hbv-IN-29 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general flavone synthesis methods often involve the cyclization of 2-hydroxyacetophenones with benzaldehydes under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Hbv-IN-29 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the flavone structure.
Substitution: Substitution reactions can introduce different functional groups into the flavone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield flavone oxides, while reduction can produce flavanones.
Applications De Recherche Scientifique
Hbv-IN-29 has several scientific research applications, including:
Chemistry: Used as a model compound to study flavone chemistry and reactions.
Biology: Investigated for its role in inhibiting hepatitis B virus replication.
Medicine: Potential therapeutic agent for treating hepatitis B virus infection.
Industry: May be used in the development of antiviral drugs and diagnostic tools.
Mécanisme D'action
Hbv-IN-29 exerts its effects by inhibiting the formation of covalently closed circular DNA, which is crucial for the replication of hepatitis B virus. This inhibition prevents the transcription of viral RNA and subsequent replication of viral DNA, thereby reducing the viral load in infected cells .
Comparaison Avec Des Composés Similaires
Entecavir: A nucleoside analog that inhibits hepatitis B virus polymerase activity.
Lamivudine: Another nucleoside analog that targets the viral reverse transcriptase.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication.
Uniqueness of Hbv-IN-29: this compound is unique in its mechanism of action as it specifically targets covalently closed circular DNA, unlike nucleoside and nucleotide analogs that inhibit viral polymerase or reverse transcriptase. This distinct mechanism makes this compound a promising candidate for combination therapy with other antiviral agents to achieve better therapeutic outcomes.
Propriétés
Formule moléculaire |
C22H19ClO6 |
|---|---|
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
2-[3-[[4-(8-chloro-4-oxochromen-2-yl)phenoxy]methyl]cyclobutyl]oxyacetic acid |
InChI |
InChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)10-20(29-22(17)18)14-4-6-15(7-5-14)27-11-13-8-16(9-13)28-12-21(25)26/h1-7,10,13,16H,8-9,11-12H2,(H,25,26) |
Clé InChI |
IUEXHFKSYMCBTK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1OCC(=O)O)COC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



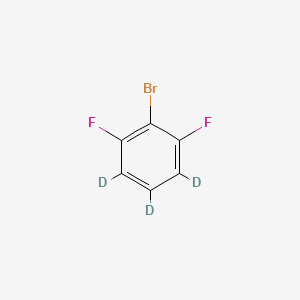

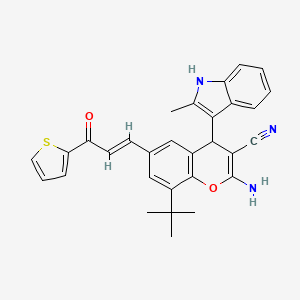
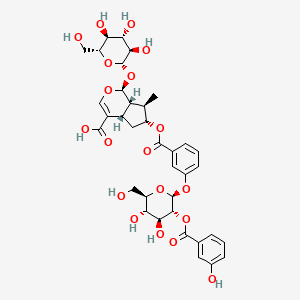
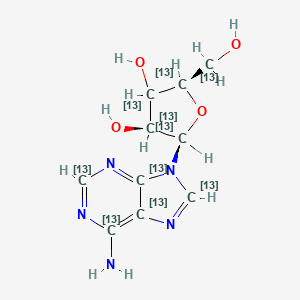
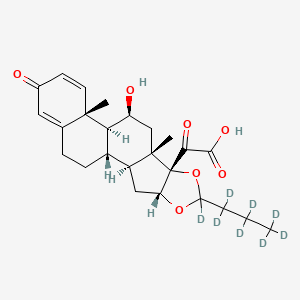
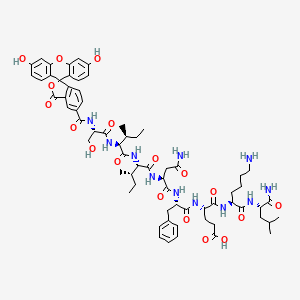
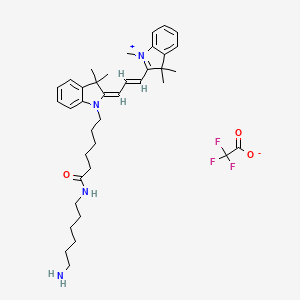
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
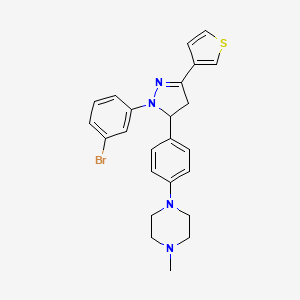
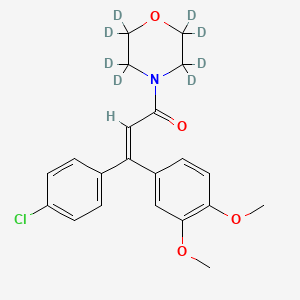
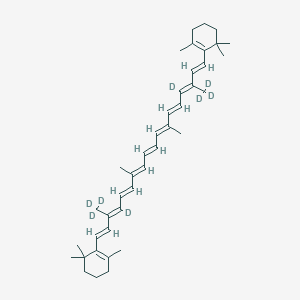
![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
